molecular formula C12H16O3 B8757891 ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE

ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE

Cat. No.: B8757891
M. Wt: 208.25 g/mol
InChI Key: ZEVKJPPBNRORJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl group attached to the oxygen of the ester functional group, and a phenoxy group substituted with two methyl groups at the 2 and 5 positions. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE typically involves the esterification of 2,5-dimethylphenoxyacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2,5-dimethylphenoxyacetic acid+ethanolH2SO4Ethyl 2,5-dimethylphenoxyacetate+water\text{2,5-dimethylphenoxyacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2,5-dimethylphenoxyacetic acid+ethanolH2​SO4​​Ethyl 2,5-dimethylphenoxyacetate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br_2) or nitric acid (HNO_3).

Major Products:

    Oxidation: Formation of 2,5-dimethylphenoxyacetic acid.

    Reduction: Formation of 2,5-dimethylphenoxyethanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenoxy group.

Scientific Research Applications

ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenoxyacetic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE can be compared with other similar esters, such as:

  • Ethyl 2,4-dimethylphenoxyacetate
  • Ethyl 3,5-dimethylphenoxyacetate
  • Ethyl 2,5-dimethoxyphenoxyacetate

Uniqueness: The unique substitution pattern of the methyl groups at the 2 and 5 positions on the phenoxy ring distinguishes this compound from its analogs. This specific substitution can influence its reactivity, physical properties, and biological activities, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-(2,5-dimethylphenoxy)acetate

InChI

InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3

InChI Key

ZEVKJPPBNRORJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared according to the method described for preparing compound 10.1, using 2,5-dimethylphenol as the starting material. 1H NMR (400 MHz) (CDCl3) δ 7.03 (1H, d, J=7.5 Hz); 6.72 (1H, d, J=7.5 Hz); 6.52 (1H, s); 4.62 (2H, s); 4.27 (2H, q, J=7.1 Hz); 2.30 (3H, s); 2.25 (3H,s); 1.30 (3H, t, J=7.1 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.